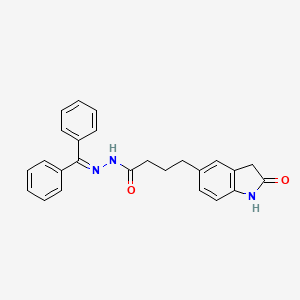
N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide, commonly known as JNJ-42756493, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Wirkmechanismus
MDM2 is an E3 ubiquitin ligase that plays a crucial role in regulating the activity of p53, a tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation by the proteasome. However, in cancer cells, the interaction between MDM2 and p53 is often increased, leading to the degradation of p53 and the loss of its tumor suppressor function. JNJ-42756493 inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
JNJ-42756493 has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, JNJ-42756493 has been shown to have minimal toxicity in normal cells, indicating a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of JNJ-42756493 is its potent anti-tumor activity in preclinical models of cancer. This makes it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of JNJ-42756493 is its low solubility, which can make it difficult to formulate for clinical use.
Zukünftige Richtungen
There are several future directions for the development of JNJ-42756493. One of the areas of interest is the identification of biomarkers that can predict response to JNJ-42756493. This can help to identify patients who are most likely to benefit from treatment with JNJ-42756493. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of JNJ-42756493. Finally, the development of more potent and soluble analogs of JNJ-42756493 is also an area of active research.
Synthesemethoden
The synthesis of JNJ-42756493 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-oxo-1,3-dihydroindole-5-carboxylic acid with 4-aminobutan-1-amine to form an intermediate. This intermediate is then reacted with benzhydryl chloride to form the final product, JNJ-42756493.
Wissenschaftliche Forschungsanwendungen
JNJ-42756493 has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. JNJ-42756493 works by inhibiting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(benzhydrylideneamino)-4-(2-oxo-1,3-dihydroindol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-23(13-7-8-18-14-15-22-21(16-18)17-24(30)26-22)27-28-25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,14-16H,7-8,13,17H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWMTXYFYHDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCC(=O)NN=C(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)

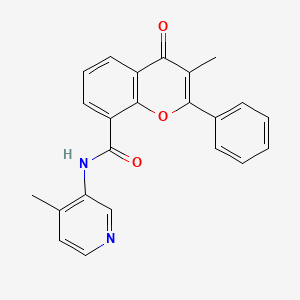
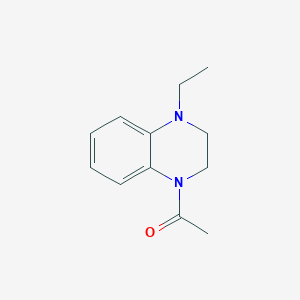
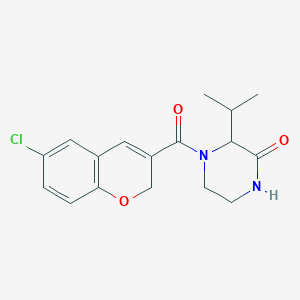


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)
![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
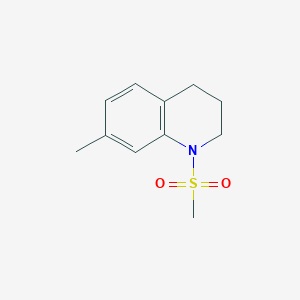
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)
